7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide

Process Chemistry API Intermediate Manufacturing Quinazoline Diuretics

Accessing regiospecific isatoic anhydrides for metolazone synthesis often requires multi-step protection, raising costs and impurities. 7-Chloro-6-sulfamoylisatoic anhydride (CAS 23380-53-2) condenses directly with o-toluidine to yield the benzotoluidide key intermediate in one step (US Pat. 3,862,949), avoiding regioisomeric mixtures. - Eliminates separate halogenation/sulfonylation - Reduces impurity burden, streamlining scale-up - Consistent ≥97% HPLC purity; global shipping available.

Molecular Formula C8H5ClN2O5S
Molecular Weight 276.65 g/mol
CAS No. 23380-53-2
Cat. No. B1317331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide
CAS23380-53-2
Molecular FormulaC8H5ClN2O5S
Molecular Weight276.65 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1S(=O)(=O)N)Cl)NC(=O)OC2=O
InChIInChI=1S/C8H5ClN2O5S/c9-4-2-5-3(1-6(4)17(10,14)15)7(12)16-8(13)11-5/h1-2H,(H,11,13)(H2,10,14,15)
InChIKeyOJRUZZLZXHSTAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement of CAS 23380-53-2


7-Chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide (CAS 23380-53-2), also catalogued as 7-Chloro-6-sulfamoylisatoic anhydride or 4-Chloro-5-sulfamoyl-isatoic anhydride, is a heterocyclic sulfonamide belonging to the isatoic anhydride (benzoxazine-2,4-dione) class [1]. It bears a chlorine atom at the 7-position and a primary sulfonamide (–SO₂NH₂) at the 6-position on the fused benzene ring, giving it a molecular formula of C₈H₅ClN₂O₅S and a molecular weight of 276.65 g/mol [2]. The compound is primarily recognized as a registered chemical intermediate under EU REACH, classified for intermediate use only [3], and serves as the pivotal building block in the industrial synthesis of the quinazoline diuretic metolazone and related 3-aryl-1,2,3,4-tetrahydro-4-oxo-6-quinazolinesulfonamides [4].

Why Generic Isatoic Anhydrides Cannot Replace CAS 23380-53-2


Generic isatoic anhydride (CAS 118-48-9) or analogs bearing only a single functional group (e.g., 6-chloroisatoic anhydride, CAS 24088-82-4; or 6-sulfamoylisatoic anhydride, CAS 74030-68-5) lack the precise 7-chloro/6-sulfamoyl substitution pattern required to correctly install the pharmacophoric elements of metolazone and its congeners in a single synthetic operation [1]. CAS 23380-53-2 is unique among commercially available isatoic anhydrides because it simultaneously presents the electron-withdrawing chlorine (necessary for the 7-position of the final quinazolinone) and the nucleophilic sulfonamide (destined for the 6-position), thereby avoiding protecting-group manipulations and regioisomeric mixtures that plague alternative stepwise routes [2]. Substitution with an unsubstituted or mono-functionalized isatoic anhydride would necessitate additional halogenation or sulfonylation steps, each incurring yield losses, impurity burdens, and process time, directly contradicting the established economically optimized route specifically validated for this intermediate [3].

Quantitative Differentiation from Closest Structural Analogs


Process Economics vs. Earlier Diuretic Syntheses

In U.S. Patent 3,862,949, Shetty explicitly states that converting N-carbalkoxy-4-halo-5-sulfamyl-anthranilic acid directly to 7-chloro-6-sulfamylisatoic anhydride (using thionyl chloride or polyphosphoric acid) and then reacting with o-toluidine produces 3-aryl-quinazolinones 'more economically than by the process disclosed in my aforesaid copending applications' [1]. The earlier process (French Patent 1509M) utilized different reagents after the isatoic anhydride stage, producing quinazolinones described as 'greatly inferior in diuretic properties' [1]. This represents a direct head-to-head comparison of the isatoic anhydride-mediated route versus the predecessor method using different intermediates, establishing CAS 23380-53-2 as the process-enabling intermediate that simultaneously reduces cost and improves final product quality.

Process Chemistry API Intermediate Manufacturing Quinazoline Diuretics

Molecular Property Comparison with Unsubstituted Isatoic Anhydride

CAS 23380-53-2 (MW 276.65, Cl present, sulfonamide present) differs fundamentally from unsubstituted isatoic anhydride (CAS 118-48-9, MW 163.13, no Cl, no sulfonamide). The sulfonamide group contributes a predicted topological polar surface area (TPSA) of 123.23 Ų versus ~46 Ų for the parent, while the chlorine atom increases the molecular weight by approximately 113.5 Da and alters the LogP from an estimated 0.36 (unsubstituted) to a measured LogP of –0.22 for the chloro-sulfonamide derivative [1]. The compound also differs from 6-sulfamoylisatoic anhydride (CAS 74030-68-5, MW 242.21), which lacks the chlorine and consequently cannot install the essential 7-chloro substituent of metolazone without a subsequent halogenation step .

Medicinal Chemistry Structure-Property Relationships Intermediate Selection

REACH Intermediate-Only Classification

Under EU REACH, CAS 23380-53-2 is registered as an 'Intermediate' with the strict condition 'Intermediate use only' (EC 811-480-3, registration type: Individual, active since 07-01-2016) [1]. This contrasts with unsubstituted isatoic anhydride, which is registered as a 'Full' substance with a tonnage band of ≥10 to <100 tonnes and no intermediate restriction [2]. The 'Intermediate use only' designation means that any supplier placing this substance on the EU market has declared that it will be consumed entirely in a subsequent chemical synthesis within a controlled site, eliminating the regulatory burden and cost associated with full substance registration for downstream users who only require it as a synthetic building block. Importantly, this classification also serves as a gate-keeping mechanism: suppliers offering CAS 23380-53-2 without this restriction may be misaligned with the registered use, creating potential compliance risk.

Regulatory Compliance REACH Supply Chain Integrity

Synthetic Yield Benchmarking

Patent US 3,862,949 discloses a specific experimental run where N-carbethoxy-4-chloro-5-sulfamylanthranilic acid (84 g) was treated with thionyl chloride (58 mL) in dioxane (650 mL) at reflux for approximately 1 hour to yield 63 g of 7-chloro-6-sulfamylisatoic anhydride [1]. The crude yield was 63% (75% when corrected for recovered starting material), with a melting point of 285–290°C [1]. The same patent then reports that reacting 60 g of this isatoic anhydride with o-toluidine produced 47.3 g of 2-amino-4-chloro-5-sulfamyl-N-(o-tolyl)benzamide (mp 281–283°C), which upon cyclization with dimethyl acetal in acetic acid/sulfuric acid gave essentially quantitative conversion to the final quinazolinone [1]. While alternative routes to 7-chloro-6-sulfamoyl intermediates exist, none provide the same combination of convergent assembly, moderate yield, and direct conversion to the target diuretic scaffold in a single integrated synthetic sequence.

Process Development Synthetic Yield Scale-Up Parameters

Commercial Purity Specifications

Multiple reputable vendors offer CAS 23380-53-2 with batch-specific purity certification. Bidepharm supplies the compound at standard purity 97% with batch QC documentation including NMR, HPLC, and GC . ChemicalBook lists purity as 97% by HPLC . Leyan offers 98% purity . These purity specifications exceed the typical ≥95% threshold offered for generic isatoic anhydride derivatives and are essential for pharmaceutical intermediate applications where impurity profiles can propagate through to the final API. While vendors supply the unsubstituted isatoic anhydride at similar purity levels, the key distinction is that CAS 23380-53-2 is manufactured and quality-controlled specifically for its role as a regulated pharmaceutical intermediate, not as a general-purpose reagent.

Quality Control Chemical Purity Vendor Specifications

Exclusive Pathway to Metolazone Intermediate

Multiple independent vendor sources and the patent literature consistently identify CAS 23380-53-2 as the direct precursor to 2-amino-4-chloro-5-sulfamoyl-o-benzotoluidide (CAS 23380-54-3, also known as Metolazone EP Impurity E) [1]. This benzotoluidide is in turn the immediate cyclization substrate for metolazone itself. No other commercially available isatoic anhydride derivative—unsubstituted, 6-chloro, or 6-sulfamoyl—can yield this specific benzotoluidide intermediate in a single condensation step with o-toluidine, because only CAS 23380-53-2 simultaneously provides the 7-chloro and 6-sulfamoyl groups in the correct positions. Attempting to substitute any other isatoic anhydride would require either post-condensation functionalization (introducing regioisomeric mixtures) or a completely different synthetic route, both of which would deviate from the established, patent-protected, and regulatory-familiar pathway to metolazone [2].

API Synthesis Metolazone Intermediates Regulated Impurity Profiling

Primary Application Scenarios for CAS 23380-53-2


Generic Metolazone API Manufacturing

CAS 23380-53-2 is the only commercially available isatoic anhydride that can be directly condensed with o-toluidine to form 2-amino-4-chloro-5-sulfamoyl-o-benzotoluidide (CAS 23380-54-3) in a single synthetic operation, as documented in US Patent 3,862,949 [1]. This benzotoluidide is the immediate cyclization substrate for metolazone, a thiazide-like diuretic with established clinical use in congestive heart failure and hypertension. The patent-validated route using CAS 23380-53-2 was explicitly compared to predecessor methods and found to be more economical and to produce quinazolinones with superior diuretic properties [1]. For generic API manufacturers, this translates to a reduced step count (eliminating separate halogenation or sulfonylation), lower impurity burden, and alignment with the regulatory pathway established by the originator's patent [1][2].

Quinazolinesulfonamide Library Synthesis

The Shetty et al. (1970) J. Med. Chem. paper [1] and US Patent 3,862,949 [2] demonstrate that CAS 23380-53-2 serves as a versatile intermediate for generating diverse 3-aryl- and 3-aralkyl-1,2,3,4-tetrahydro-4-oxo-6-quinazolinesulfonamides. By varying the amine nucleophile (aryl or aralkyl amine) that reacts with the isatoic anhydride, researchers can access a broad library of quinazoline diuretic candidates while maintaining the critical 7-chloro and 6-sulfamoyl pharmacophoric elements. This divergent synthetic strategy is not accessible with unsubstituted or mono-functionalized isatoic anhydrides, which would require post-library functionalization and associated purification of regioisomeric mixtures. The dual halogen/sulfonamide functionalization of CAS 23380-53-2 thus uniquely enables efficient SAR exploration around the quinazoline diuretic scaffold [1][2].

Metolazone Impurity Reference Standard Preparation

2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide (CAS 23380-54-3) is classified as Metolazone EP Impurity E and is required as a reference standard for pharmaceutical quality control [1]. CAS 23380-53-2 is the direct synthetic precursor to this impurity standard: condensation with o-toluidine under the conditions of US Patent 3,862,949 yields the target benzotoluidide in a single step with well-characterized yield (47.3 g from 60 g of isatoic anhydride) [2]. The availability of batch-certified CAS 23380-53-2 at ≥97% HPLC purity from multiple vendors ensures that the resulting impurity standard can be prepared with minimal contamination from isatoic anhydride-related byproducts, supporting accurate quantification of this impurity in finished metolazone drug product testing.

Investigative Toxicology and Metabolite Studies

Under EU REACH, CAS 23380-53-2 is registered strictly for intermediate use (EC 811-480-3) [1], meaning its primary commercial purpose is consumption in further chemical synthesis. This regulatory status, combined with its well-defined structure containing both a chlorine atom (potential site for metabolic oxidative dehalogenation or glutathione conjugation) and a primary sulfonamide (potential site for N-acetylation or hydrolysis), makes it a relevant authentic intermediate for investigative toxicology studies aimed at understanding the fate of chloro-sulfonamide heterocycles in biological systems. Unlike fully registered isatoic anhydrides that may have broader exposure scenarios, the restrictive 'intermediate use only' classification provides a clear regulatory framework for procuring this compound for contained laboratory synthesis without triggering full-substance registration obligations [1].

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